REACTION_CXSMILES
|
Cl[C:2]1[S:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1.CC[N:13]([CH:17]([CH3:19])[CH3:18])C(C)C.O.CN1[C:26](=[O:27])CCC1>>[CH2:19]1[CH:26]([OH:27])[CH2:18][CH:17]1[NH:13][C:2]1[S:3][C:4]2[C:5](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:6]=1
|
Name
|
(1S,3S)-3-aminocyclobutanol hydrochloride
|
Quantity
|
120 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
169 mg
|
Type
|
reactant
|
Smiles
|
ClC=1SC2=C(N1)C=CC=C2
|
Name
|
|
Quantity
|
286 mg
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
CN1CCCC1=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
180 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the residue was extracted with EtOAc (30 mL)
|
Type
|
WASH
|
Details
|
The combined organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
The organic layers were concentrated
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography on silica gel
|
Name
|
|
Type
|
product
|
Smiles
|
C1C(CC1O)NC2=NC3=CC=CC=C3S2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.72 mmol | |
AMOUNT: MASS | 160 mg | |
YIELD: PERCENTYIELD | 73% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |